molecular formula C9H19NO3 B2465998 Tert-butyl (3R)-3-amino-4-methoxybutanoate CAS No. 2277434-36-1

Tert-butyl (3R)-3-amino-4-methoxybutanoate

Cat. No.: B2465998
CAS No.: 2277434-36-1
M. Wt: 189.255
InChI Key: AOMHALUCGVHHNG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-amino-4-methoxybutanoate is an organic compound that features a tert-butyl ester group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-amino-4-methoxybutanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis of tert-butyl esters . Another method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions .

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl (3R)-3-amino-4-methoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The amino group can participate in hydrogen bonding and other interactions, while the methoxy group can act as an electron-donating group, further modulating the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-amino-4-hydroxybutanoate
  • Tert-butyl (3R)-3-amino-4-ethoxybutanoate
  • Tert-butyl (3R)-3-amino-4-methylbutanoate

Uniqueness

Tert-butyl (3R)-3-amino-4-methoxybutanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a probe in NMR studies .

Properties

IUPAC Name

tert-butyl (3R)-3-amino-4-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)5-7(10)6-12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMHALUCGVHHNG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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